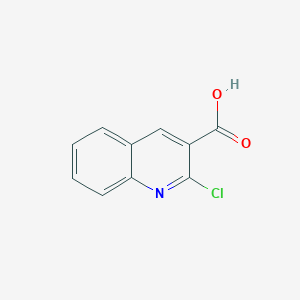

2-Chloroquinoline-3-carboxylic acid

Overview

Description

2-Chloroquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the second position and a carboxylic acid group at the third position of the quinoline ring makes this compound unique and valuable for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloroquinoline-3-carboxylic acid typically involves the Meth-Cohn synthesis, which uses Vilsmeier reagent (a combination of dimethylformamide and phosphorus oxychloride or phosphorus pentachloride) upon heating . This method is efficient for constructing the quinoline ring system and introducing the chloro and carboxylic acid functionalities.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale application of the Meth-Cohn synthesis due to its reliability and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Condensation Reactions: The carboxylic acid group can react with amines to form amides or with alcohols to form esters.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Amides and Esters: Formed from the reaction of the carboxylic acid group with amines or alcohols.

Substituted Quinoline Derivatives: Formed from nucleophilic substitution of the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of 2-chloroquinoline-3-carboxylic acid exhibit notable antimicrobial properties. For instance, compounds synthesized from this acid have shown effectiveness against Escherichia coli, Staphylococcus aureus, and various fungal strains, including Aspergillus niger and Curvularia lunata . A study highlighted the antibacterial activity of specific derivatives at concentrations as low as 6.25 μg/mL, indicating their potential as therapeutic agents .

Anticancer Properties

The quinoline ring system, which includes this compound, is known for its anticancer activity. Compounds derived from it have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Notably, analogs have been linked to mechanisms similar to those of established anticancer drugs like topotecan and irinotecan, suggesting their potential in cancer treatment .

Anti-inflammatory and Antiviral Activities

Additionally, compounds based on this acid have exhibited anti-inflammatory properties and have been investigated for their antiviral activities against HIV and other viruses. The diverse biological activities underscore the importance of this compound in drug discovery .

Chemical Synthesis

Building Block for Heterocycles

this compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in multiple chemical transformations, including condensation reactions with amines and carboxylic acids to form complex structures with enhanced biological activity .

Synthesis of Complex Ligands

The compound has also been utilized in the preparation of mixed ligand complexes, particularly with transition metals like nickel. These complexes are studied for their catalytic properties and potential applications in materials science .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Case Studies

Case Study 1: Antimicrobial Derivatives

A study focused on synthesizing various derivatives of this compound through Vilsmeier reactions. The resulting compounds were tested for antimicrobial efficacy, revealing significant activity against multiple bacterial and fungal strains .

Case Study 2: Anticancer Activity Evaluation

Research evaluating the anticancer properties of quinoline derivatives showed that certain modifications to the this compound structure enhanced its ability to inhibit tumor cell proliferation. These findings suggest a pathway for developing new cancer therapies based on this compound .

Mechanism of Action

The mechanism of action of 2-chloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, primarily enzymes . The compound inhibits enzymes such as phospholipase A2, cyclooxygenase-2, and 5-lipoxygenase by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to anti-inflammatory and other therapeutic effects.

Comparison with Similar Compounds

2-Chloroquinoline-3-carboxylic acid can be compared with other quinoline derivatives to highlight its uniqueness :

2-Chloroquinoline-3-carbaldehyde: Similar in structure but contains an aldehyde group instead of a carboxylic acid group.

Quinoline-3-carboxylic acid: Lacks the chlorine atom at the second position.

2-Methylquinoline-3-carboxylic acid: Contains a methyl group instead of a chlorine atom at the second position.

These similar compounds share the quinoline core structure but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity.

Biological Activity

2-Chloroquinoline-3-carboxylic acid is a compound that belongs to the quinoline family, known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential as therapeutic agents, exhibiting properties such as antibacterial, anticancer, and anti-inflammatory effects. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and research findings.

The molecular formula of this compound is . Its structure consists of a quinoline ring with a carboxylic acid and a chlorine substituent at specific positions. The compound's synthesis typically involves the oxidation of related precursors or the application of various synthetic methodologies including the Vilsmeier-Haack reaction.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study evaluated its effectiveness against several bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Standard (Amoxicillin) |

|---|---|---|

| Escherichia coli | 12.00 ± 0.00 | 18 ± 0.00 |

| Staphylococcus aureus | 11.00 ± 0.03 | 18 ± 0.00 |

| Pseudomonas aeruginosa | 11.00 ± 0.03 | 18 ± 0.00 |

| Streptococcus pyogenes | 11.00 ± 0.02 | 18 ± 0.00 |

These results indicate that the compound has comparable antibacterial activity to standard antibiotics, particularly against E. coli and S. aureus .

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH radical scavenging method. The compound showed promising results with an IC50 value significantly lower than that of ascorbic acid, indicating its potential as an antioxidant agent.

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 0.31 |

| Ascorbic Acid | 2.41 |

The strong antioxidant activity suggests that this compound could be beneficial in preventing oxidative stress-related diseases .

Anti-inflammatory Activity

In vitro studies have indicated that this compound possesses anti-inflammatory properties by inhibiting protein denaturation, which is a key factor in inflammation processes.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 50 | 42.85 |

| 100 | 46.42 |

| 200 | 50.00 |

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives, including this compound, can be influenced by structural modifications. The presence of electron-withdrawing groups such as chlorine enhances antibacterial activity, while various substitutions on the quinoline ring can modulate antioxidant and anti-inflammatory properties .

Case Studies

- Anticancer Activity : A study explored the anticancer effects of various quinoline derivatives, including those related to this compound, demonstrating significant antiproliferative effects against cancer cell lines .

- Molecular Docking Studies : Molecular docking analyses revealed that derivatives of this compound exhibit strong binding affinities to targets such as DNA gyrase and topoisomerase IIβ, suggesting their potential as lead compounds in drug discovery .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloroquinoline-3-carboxylic acid, and how can purity be validated?

- Methodology : Synthesis often involves cyclocondensation of substituted anilines with chlorinated precursors, followed by oxidation of the aldehyde intermediate to the carboxylic acid. For example, modified procedures using Vilsmeier-Haack conditions yield 2-chloroquinoline-3-carbaldehydes, which are oxidized to the carboxylic acid .

- Validation : Purity is confirmed via melting point analysis (mp: 148–150°C for intermediates like 2-chloroquinoline-3-carboxaldehyde) and techniques such as HPLC or NMR spectroscopy .

Q. How is the structural characterization of this compound performed?

- Techniques : Single-crystal X-ray diffraction (SC-XRD) is ideal for resolving the planar quinoline core and substituent positions. Software suites like SHELX (for refinement) and ORTEP-3 (for visualization) are standard tools .

- Key Data : The carboxylic acid group at position 3 and chlorine at position 2 are confirmed via bond-length analysis and hydrogen-bonding networks .

Q. What enzymatic assays are suitable for studying its inhibition of phospholipase A2 (PLA2) and cyclooxygenase-2 (COX-2)?

- Assay Design :

PLA2 : Use a colorimetric assay with synthetic substrates (e.g., 4-nitro-3-octanoyloxybenzoic acid) to measure hydrolytic activity inhibition .

COX-2 : Employ a fluorometric kit (e.g., COX Fluorescent Inhibitor Screening Assay) to monitor prostaglandin production .

- Controls : Include indomethacin (COX-2 inhibitor) and quinacrine (PLA2 inhibitor) as positive controls.

Q. What safety protocols are critical when handling this compound in the lab?

- Precautions : Use EN 374-certified gloves, chemical-resistant lab coats, and fume hoods to avoid inhalation or skin contact. Avoid aqueous waste contamination due to potential environmental toxicity .

- First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention if irritation persists .

Q. How does the compound’s solubility influence experimental design in biological assays?

- Solubility Profile : The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, ethanol). Pre-dissolve in DMSO (≤1% v/v) for cell-based assays to avoid solvent toxicity .

- Concentration Range : Test 1–100 µM in enzyme assays, ensuring pH stability (pKa ~3–4 for the carboxylic group) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported enzyme inhibition mechanisms?

- Approach : Co-crystallize the compound with target enzymes (e.g., PLA2) and analyze binding modes via SHELXL-refined structures. Compare hydrogen-bonding interactions (e.g., Cl–π interactions vs. carboxylate coordination) to explain variability in IC50 values .

- Case Study : Conflicting COX-2 inhibition data may arise from differential binding in hydrophobic vs. active-site pockets, detectable via electron density maps .

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

- Reaction Optimization :

- Use microwave-assisted synthesis to reduce reaction time and improve selectivity for the 3-carboxylic acid derivative .

- Monitor intermediates via TLC (e.g., ethyl 2-chloroquinoline-3-carboxylate, CAS 16498-86-5) to isolate pure products .

Q. How do computational methods complement experimental data in structure-activity relationship (SAR) studies?

- Workflow :

Perform DFT calculations (e.g., Gaussian) to map electrostatic potentials and identify reactive sites.

Validate docking predictions (AutoDock Vina) with experimental IC50 values from enzyme assays .

Q. What crystallographic software tools are essential for refining high-resolution structures of the compound?

- Tools :

- SHELXL : For least-squares refinement of positional and displacement parameters .

- WinGX : Integrates SHELX and ORTEP-3 for structure solution, visualization, and publication-quality figures .

Q. How can researchers address discrepancies in biological activity across different cell models?

- Hypothesis Testing :

Compare uptake efficiency using LC-MS to quantify intracellular concentrations in primary vs. cancer cells.

Test metabolic stability in liver microsomes to identify degradation pathways .

Properties

IUPAC Name |

2-chloroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSORZYTTCOBFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357199 | |

| Record name | 2-chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73776-25-7 | |

| Record name | 2-Chloro-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73776-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.